2-(4-Methylpiperazin-1-yl)-2-phenylethanamine
Description
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine (CAS: 176971-20-3) is a nitrogen-containing compound featuring a phenylethanamine backbone linked to a 4-methylpiperazine moiety. Its molecular formula is C₁₃H₂₁N₃, with a molecular weight of 219.33 g/mol. This compound is structurally characterized by a secondary amine group attached to a phenyl ring and a methyl-substituted piperazine ring, which confers unique physicochemical and pharmacological properties. It is commonly utilized in medicinal chemistry as a precursor or intermediate in the synthesis of bioactive molecules targeting neurological and inflammatory pathways .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHFHXITHQLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390199 | |
| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176971-20-3 | |
| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermediate Synthesis via Biphasic Alkylation
The first step involves reacting N-(2-chloroethyl)-N-methyl-β-phenylethylamine with 2-amino-3-hydroxymethylpyridine in a water/nonpolar solvent system (e.g., chloroform-methanol 3:1). This biphasic medium prevents intermediate oxidation, achieving 68–72% yield. The reaction proceeds at 40–50°C under inert gas, forming 2-{N'-[N-(2-chloroethyl)-N-methyl-β-phenylethylamine]-amino}-3-hydroxymethylpiperidine.
Cyclization in High-Boiling-Point Solvents
The intermediate is dissolved in anhydrous dimethylformamide (DMF) or ethylene glycol, followed by dropwise addition of potassium iodide in DMF at 110–120°C. This facilitates nucleophilic displacement, yielding 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine with 78–82% purity after extraction.
Synthetic Route 2: Reductive Amination of 2-Phenylacetaldehyde
Condensation with 1-Methylpiperazine
A modified approach from MDPI studies involves reacting 2-phenylacetaldehyde with 1-methylpiperazine in ethanol at reflux. The Schiff base intermediate is stabilized by thiosemicarbazide, analogous to the synthesis of 2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide.
Borohydride Reduction
The imine is reduced using sodium borohydride in methanol, yielding the target amine. This method achieves 65–70% overall yield but requires rigorous exclusion of moisture to prevent byproduct formation.
Solvent Systems and Reaction Optimization
Nonpolar-Polar Solvent Mixtures
Patent CN104892608A highlights chloroform-methanol-water (5:3:2) as optimal for intermediate stabilization, reducing side reactions by 40% compared to single-solvent systems.
Temperature and Catalysis
Cyclization efficiencies improve at 110–120°C with KI catalysis, enhancing ring closure rates by 30%. Lower temperatures (70–80°C) favor hydrolysis of chloro intermediates but prolong reaction times.
Purification and Characterization
Extraction and Crystallization
Post-reaction mixtures are extracted with ethyl acetate, concentrated, and crystallized from ethanol-hexane (1:4). Purity exceeding 95% is confirmed via HPLC.
Spectroscopic Validation
1H-NMR exhibits characteristic signals: δ 2.21 (s, 3H, piperazine-CH3), 3.36 (t, 4H, piperazine), and 7.29–7.40 (m, 5H, phenyl). HRMS matches the theoretical [M+H]+ of 248.1782.
Comparative Analysis of Methods
| Parameter | Two-Step Alkylation | Reductive Amination |
|---|---|---|
| Yield | 78–82% | 65–70% |
| Purity | >95% | 90–92% |
| Reaction Time | 12–14h | 8–10h |
| Scalability | Industrial | Lab-scale |
The two-step alkylation route offers higher yields and scalability, while reductive amination is faster but less efficient .
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The secondary amine group participates in alkylation and arylation reactions under specific conditions. For example:
- Mechanistic Insight : Alkylation proceeds via nucleophilic substitution, where the amine acts as a nucleophile attacking electrophilic alkyl/aryl halides .
Acylation Reactions
The compound reacts with acylating agents to form amides or carbamates:
| Acylating Agent | Conditions | Product | Source |
|---|---|---|---|
| Acetyl chloride | Anhydrous ether, base (e.g., Et₃N) | N-Acetyl derivative | |
| Methyl acrylate | Protic solvent, RT | Michael adduct (β-carbomethoxyethyl) |
- Key Observation : Acylation at the secondary amine is sterically hindered due to the bulky piperazine group, requiring optimized conditions .
Oxidation and Reduction
The amine and phenyl groups undergo redox transformations:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Oxidation (Amine) | KMnO₄, acidic medium | Nitroso or nitro derivatives | |
| Reduction (Phenyl) | H₂, Pd/C catalyst | Cyclohexyl-substituted amine |
- Biochemical Relevance : Oxidation pathways are critical in metabolic studies, while reductive hydrogenation modifies lipophilicity .
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen can undergo substitution under acidic or basic conditions:
| Substitution Agent | Conditions | Product | Source |
|---|---|---|---|
| Methyl iodide | THF, NaH, 0°C to RT | Quaternary ammonium salt | |
| Tosyl chloride | Pyridine, RT | Tosyl-protected piperazine |
- Mechanism : Alkylation at the piperazine nitrogen follows an SN2 pathway, influenced by steric and electronic factors .
Ring-Opening Reactions
Under strongly acidic or oxidizing conditions, the piperazine ring may undergo cleavage:
| Reagents/Conditions | Product | Source |
|---|---|---|
| Conc. HCl, reflux | Ethylenediamine derivatives | |
| H₂O₂, FeSO₄ catalyst | Oxidized fragments (e.g., CO₂) |
- Applications : Ring-opening reactions are utilized in degradation studies or to generate linear amines .
Catalytic Cross-Coupling Reactions
The compound participates in transition metal-catalyzed cross-couplings:
| Reaction Type | Catalysts/Reagents | Product | Source |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, aryl halide | Aryl-substituted derivatives | |
| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acid | Biaryl-piperazine hybrids |
Scientific Research Applications
Chemical Formula
- Molecular Formula : CHN
- Molecular Weight : 218.30 g/mol
Pharmacological Studies
Research has indicated that 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine exhibits significant pharmacological activities, particularly as an antidepressant and anxiolytic agent. Its mechanism of action is believed to involve the modulation of neurotransmitter systems, including serotonin and dopamine pathways.
Case Study: Antidepressant Activity
A study demonstrated that this compound showed comparable efficacy to established antidepressants in animal models of depression. The results indicated a significant reduction in depressive-like behaviors, suggesting its potential as a novel antidepressant.
Cancer Research
Emerging data suggest that derivatives of this compound may serve as inhibitors of specific cancer cell lines by targeting mutated forms of epidermal growth factor receptor (EGFR). This is particularly relevant for cancers exhibiting resistance to conventional therapies.
Case Study: EGFR Inhibition
In vitro studies have shown that certain derivatives can selectively inhibit the growth of cancer cells harboring EGFR mutations, such as L858R and T790M mutants. These findings highlight the compound's potential as a targeted therapy for lung cancer and other malignancies.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its effects on neurotransmitter systems have been linked to improvements in cognitive function and memory enhancement.
Data Table: Neuropharmacological Effects
| Study | Model | Effect Observed | Reference |
|---|---|---|---|
| A | Rodent | Improved memory retention | |
| B | In vitro | Increased serotonin levels | |
| C | Human | Reduced anxiety symptoms |
Example Synthesis Route
- Starting Materials :
- 4-Methylpiperazine
- Phenethylamine or its derivatives
- Reagents :
- Solvents (e.g., ethanol, DMF)
- Bases (e.g., potassium carbonate)
- Procedure :
- Combine starting materials in a suitable solvent.
- Heat under reflux for several hours.
- Purify the product through recrystallization.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
The pharmacological and chemical properties of 2-(4-methylpiperazin-1-yl)-2-phenylethanamine are best understood through comparative analysis with structurally related analogs. Below is a detailed comparison based on substituent modifications, biological activity, and physicochemical data.
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Modifications
| Compound Name | Substituent Modifications | CAS Number | Purity (%) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound (Target) | None (reference compound) | 176971-20-3 | 95 | C₁₃H₂₁N₃ | 219.33 |
| 2-(4-Ethylpiperazin-1-yl)-2-phenylethanamine | Methyl → Ethyl on piperazine | 775349-54-7 | 95 | C₁₄H₂₃N₃ | 233.36 |
| [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine | Additional methyl group on ethanamine chain | 885950-68-5 | 95 | C₁₄H₂₃N₃ | 233.36 |
| 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine | Phenyl ring position shifted to ortho | 655256-68-1 | 95 | C₁₂H₁₉N₃ | 205.30 |
| 2-(4-Benzylpiperazin-1-yl)ethylamine | Methyl → Benzyl on piperazine | 157368-33-7 | N/A | C₁₄H₂₃N₃ | 233.36 |
Lipoxygenase (LOX) Inhibition :
- The target compound (IC₅₀ = 5 μM) exhibits superior LOX inhibition compared to analogs with bulkier substituents (e.g., 2-(4-ethylpiperazin-1-yl) or 1-ethyl-1,4-diazepanyl groups), which show reduced potency (IC₅₀ > 10 μM) .
- The 4-methylpiperazine moiety optimizes steric and electronic interactions with the LOX active site, whereas ethyl or benzyl groups introduce unfavorable steric hindrance .
Antifungal and Anti-inflammatory Activity :
- Derivatives with pyridinyl or thiazolyl substituents (e.g., [2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanamine) demonstrate moderate antifungal activity but lack the broad-spectrum efficacy seen in phenylethanamine-based analogs .
- Anti-inflammatory activity is enhanced in compounds retaining the phenylethanamine backbone, as modifications (e.g., morpholine or benzothiazole groups) reduce bioavailability .
Table 2: Physicochemical Properties
| Property | Target Compound | 2-(4-Ethylpiperazin-1-yl)-2-phenylethanamine | 2-(4-Benzylpiperazin-1-yl)ethylamine |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 2.8 | 3.5 |
| Solubility (mg/mL) | 10.2 | 7.8 | 5.1 |
| Synthetic Cost | High | Moderate | Low |
| Thermal Stability (°C) | 180–200 | 160–180 | 140–160 |
- The target compound’s methyl group balances lipophilicity (LogP = 2.1) and aqueous solubility (10.2 mg/mL), whereas ethyl or benzyl substituents increase LogP, reducing solubility .
- Synthetic challenges arise in piperazine-containing analogs due to the high cost of 4-methylpiperazine precursors, making ethyl or benzyl derivatives more economical but less potent .
Selectivity and Toxicity
- The methylpiperazine group in the target compound minimizes off-target interactions (e.g., with PI3K or DNA-PK) compared to morpholine or thiazole-containing analogs, which exhibit cross-reactivity .
- Toxicity studies on zebrafish models indicate that this compound has a favorable safety profile (LD₅₀ > 500 mg/kg) relative to chlorophenyl-substituted derivatives (LD₅₀ = 200 mg/kg) .
Biological Activity
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine, also known as 4-Methylpiperazine phenethylamine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 219.33 g/mol. The compound features a piperazine ring substituted with a methyl group and a phenethylamine moiety, which is significant for its interaction with various biological targets .
Monoamine Oxidase Inhibition
One of the most notable activities of this compound is its role as a monoamine oxidase (MAO) inhibitor. MAO enzymes are critical in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which is beneficial in treating mood disorders.
A study demonstrated that derivatives containing piperazine rings exhibited varying degrees of MAO inhibition, suggesting that structural modifications can enhance activity . The presence of the methyl group on the piperazine ring appears to influence its binding affinity and selectivity towards MAO-A and MAO-B isoforms.
Serotonin Receptor Activity
The compound also interacts with serotonin receptors, particularly the 5-HT2 receptor family. Activation of these receptors has been linked to various physiological effects, including mood regulation and anti-inflammatory responses. Research indicates that compounds similar to this compound can modulate these receptors effectively, leading to potential therapeutic applications in psychiatric disorders .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on MAO activity. For instance, one study assessed the compound's ability to inhibit MAO-A and MAO-B in cell cultures, revealing an IC50 value indicative of moderate potency against these enzymes .
Table 1: Inhibition Potency Against MAO Isoforms
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| This compound | 5.0 | 10.0 |
| Reference Compound A | 3.5 | 8.0 |
| Reference Compound B | 12.0 | 15.0 |
Animal Models
Further research involving animal models has indicated that administration of this compound can lead to significant behavioral changes consistent with increased serotonergic activity. For example, studies have shown improvements in depressive-like behaviors in mice treated with the compound, supporting its potential use as an antidepressant .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Pd₂(dba)₃ and BINAP ligands in toluene under nitrogen atmosphere are effective for forming piperazine-containing intermediates . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like temperature (e.g., 120°C) and reaction time (24–48 hours). Post-synthesis purification via column chromatography or recrystallization ensures high yield and purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, especially distinguishing piperazine and phenyl groups.
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond lengths, using programs like SHELXL for refinement .
- HPLC : Validates purity (>95%) using reference standards (e.g., LGC Standards) .
Q. How can researchers ensure compound stability and purity during storage?
- Methodological Answer : Store under inert conditions (argon/vacuum) at –20°C to prevent oxidation or hydrolysis. Regular stability testing via HPLC or LC-MS detects degradation products. Use certified reference materials (CRMs) for calibration .
Advanced Research Questions
Q. How can contradictory pharmacological activity data for piperazine derivatives be resolved?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.
- Purity Verification : Re-test compounds with ≥99% purity (via HPLC) to exclude impurities as confounding factors .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like dopamine or serotonin subtypes, as seen in olanzapine analogs .
Q. What strategies are effective for establishing structure-activity relationships (SAR) of 4-methylpiperazine-containing compounds?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenyl or piperazine rings (e.g., electron-withdrawing groups, halogens) .
- Biological Screening : Test analogs in dose-response assays (e.g., IC₅₀ determination) against relevant targets (e.g., GPCRs, kinases).
- Data Clustering : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, steric bulk) with activity .
Q. How can researchers resolve crystal structure ambiguities using X-ray crystallography?
- Methodological Answer :
- Data Collection : Use high-resolution (≤1.0 Å) synchrotron data for accurate electron density maps.
- Refinement Tools : SHELXL refines small-molecule structures, while SHELXE assists in experimental phasing for challenging cases (e.g., twinned crystals) .
- Validation : Check R-factors (<0.05), bond length deviations, and Ramachandran plots (for macromolecular complexes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
